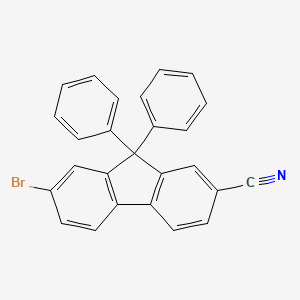

7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile

Description

Significance of Fluorene (B118485) and its Derivatives as Molecular Scaffolds in Organic Functional Materials

The versatility of the fluorene core is a key factor in its widespread use. The C9 position can be readily functionalized, typically with alkyl or aryl groups, to enhance solubility and processability without significantly disrupting the π-conjugated system of the fluorene backbone. nbinno.com Furthermore, the C2 and C7 positions are prime sites for introducing various functional groups to tune the material's electronic and photophysical properties, such as charge transport, photoluminescence, and energy levels. nih.gov

This ability to fine-tune properties has led to the successful application of fluorene derivatives in a variety of advanced materials:

Organic Light-Emitting Diodes (OLEDs): Fluorene-containing polymers are frequently used as emissive layers or charge transport materials in OLED displays due to their high fluorescence quantum yields and good charge carrier mobilities. nbinno.com They are particularly valued as blue-emitting materials. researchgate.net

Organic Photovoltaics (OPVs): The tunable HOMO/LUMO energy levels of fluorene derivatives make them excellent candidates for donor or acceptor materials in organic solar cells. rsc.orgmdpi.com

Organic Field-Effect Transistors (OFETs): The ordered packing and efficient charge transport properties of fluorene-based materials are beneficial for their use as the active semiconductor layer in OFETs. researchgate.net

Sensors and Probes: The sensitivity of the fluorescence properties of fluorene derivatives to their environment allows for their use in chemical and biological sensing applications. nih.gov

The incorporation of fluorene units into polymers and small molecules allows researchers to create materials with tailored bandgaps, intense luminescence, and efficient charge-transfer processes, which are critical for the performance of organic electronic devices. csu.edu.au

Overview of Dihalo- and Cyano-Substituted Fluorene Analogues in Contemporary Chemical Science

The strategic introduction of halogen and cyano substituents onto the fluorene scaffold is a powerful method for modulating the optoelectronic properties of the resulting materials.

Dihalo-substituted fluorenes , particularly those with bromine at the C2 and C7 positions (e.g., 2,7-dibromofluorene), are crucial intermediates in the synthesis of more complex fluorene-based systems. csu.edu.auresearchgate.net The bromine atoms serve as versatile synthetic handles, enabling the extension of the π-conjugated system through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. nbinno.comnih.gov Halogenation also influences the electronic properties by lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge injection and transport in electronic devices. csu.edu.au

Cyano-substituted fluorenes are of significant interest due to the strong electron-withdrawing nature of the cyano (-CN) group. rsc.orgrsc.org When attached to a π-conjugated system, the cyano group can:

Lower LUMO Energy Levels: This improves electron injection and transport, making these materials suitable for use as n-type semiconductors or electron acceptors in OPVs. rsc.org

Enhance Fluorescence Quantum Yields: In some cases, cyano substitution can lead to higher solid-state fluorescence efficiency. researchgate.net

Create Donor-Acceptor Architectures: When combined with electron-donating groups on the same fluorene molecule, a "push-pull" system is created, which can lead to intramolecular charge transfer (ICT) characteristics. This is highly desirable for applications in nonlinear optics and as emitters in OLEDs. nih.gov

The combination of halo and cyano groups on a fluorene backbone provides a dual-functionalization strategy, offering both a reactive site for further chemical modification and a means to fine-tune the electronic properties of the molecule.

Contextualization of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile within the Landscape of Advanced Fluorene Derivatives

| Property | Value |

| CAS Number | 1539314-80-1 |

| Molecular Formula | C26H16BrN |

| Molecular Weight | 422.32 g/mol |

| Purity | ≥ 97% |

| Application | OLED/OPV Materials Intermediate |

Data sourced from multiple chemical suppliers. alfachemch.comesdchem.com.trglpbio.combloomtechz.com

The key structural features and their implications are:

Fluorene Core: Provides the rigid, π-conjugated backbone with inherent thermal stability and high photoluminescence potential. nbinno.com

9,9-diphenyl Substitution: The two phenyl groups at the C9 position serve a crucial role. They prevent the planar fluorene units from stacking too closely in the solid state (π-π stacking), which can quench fluorescence. This bulky, three-dimensional structure enhances solubility and promotes amorphous film formation, which is beneficial for the longevity and efficiency of OLED devices.

7-bromo Substitution: This bromine atom acts as a key synthetic handle. It allows for the molecule to be easily incorporated into larger polymeric structures or more complex small molecules through palladium-catalyzed cross-coupling reactions. This is a standard strategy for building up the complex materials used in modern organic electronics.

2-carbonitrile (-CN) Substitution: The cyano group is a strong electron-withdrawing group. Its presence at the C2 position significantly modulates the electronic properties of the fluorene core. It lowers the LUMO energy level, facilitating easier electron injection in OLEDs. This asymmetric functionalization (bromo at C7, cyano at C2) creates a molecular dipole and can be exploited to build donor-acceptor systems with tailored charge-transfer characteristics.

In essence, this compound is a sophisticated building block. It is pre-functionalized to exhibit desirable physical properties (solubility, morphological stability from the diphenyl groups) and electronic properties (electron-accepting character from the cyano group), while also retaining a reactive site (the bromo group) for facile integration into the final, high-performance material for an electronic device. Its design represents a convergence of strategies to overcome common challenges in organic materials science, such as aggregation-caused quenching and poor charge injection.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-9,9-diphenylfluorene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16BrN/c27-21-12-14-23-22-13-11-18(17-28)15-24(22)26(25(23)16-21,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFIVSQOMMRRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C#N)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Functionalization of 7 Bromo 9,9 Diphenyl 9h Fluorene 2 Carbonitrile

Precursor Synthesis and Halogenation Strategies for Fluorene (B118485) Scaffolds

The synthesis of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile is a multi-step process that relies on the sequential and regioselective functionalization of the fluorene core. A common and effective strategy involves building the molecule from a pre-brominated fluorenone precursor, followed by the introduction of the diphenyl groups at the C9 position and subsequent conversion of one bromo-substituent to a nitrile.

The introduction of the two phenyl groups at the C9 position is a critical step that imparts significant steric bulk and thermal stability to the fluorene system. This transformation is typically achieved via a nucleophilic addition to a fluorenone precursor. The most common method involves the use of an organometallic reagent such as a Grignard reagent (phenylmagnesium bromide or chloride) or phenyllithium (B1222949).

The reaction proceeds by the nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the fluorenone. This forms a tertiary alkoxide intermediate, which upon acidic workup, yields a 9-phenyl-9H-fluoren-9-ol. Subsequent dehydration of this alcohol, often under acidic conditions (e.g., using concentrated sulfuric acid or trifluoromethanesulfonic acid in a non-polar solvent like benzene), was a traditional route. However, a more direct and higher-yielding approach involves a double addition of the organometallic reagent to the fluorenone, followed by an aqueous workup that facilitates the formation of the 9,9-diphenyl-9H-fluorene scaffold directly from the intermediate alcohol. For the synthesis of the target molecule, this diphenylation step is performed on a dibrominated fluorenone.

Direct regioselective monobromination of 9,9-diphenyl-9H-fluorene at the C7 position is challenging due to the similar reactivity of the C2 and C7 positions. Therefore, the synthetic strategy almost invariably begins with the controlled bromination of fluorenone prior to the introduction of the phenyl groups. The 2- and 7-positions of fluorene and fluorenone are the most electronically activated sites for electrophilic aromatic substitution.

A well-established procedure for synthesizing the key precursor, 2,7-dibromo-9-fluorenone (B76252), involves the direct bromination of fluorenone. This reaction is typically carried out using elemental bromine in a suitable solvent system, such as acetic acid, often with a catalytic amount of a Lewis acid or an iodine-based catalyst to enhance the electrophilicity of the bromine. google.com A patent describes a high-yield process using fluorenone and bromine in acetic acid and fuming sulfuric acid with an iron-iodine catalyst, affording 2,7-dibromo-9-fluorenone in yields exceeding 90%. google.com This dibrominated ketone serves as the foundational scaffold upon which the diphenyl groups and the nitrile function are subsequently installed.

With 2,7-dibromo-9,9-diphenyl-9H-fluorene synthesized, the next step is the introduction of the nitrile group at the C2 position. This is accomplished through a nucleophilic substitution of one of the bromine atoms. The Rosenmund–von Braun reaction is the classical and most widely used method for this transformation. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction involves heating the aryl bromide with a stoichiometric or excess amount of copper(I) cyanide (CuCN), typically in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or pyridine. organic-chemistry.org

The reaction mechanism is thought to involve an oxidative addition of the aryl bromide to the Cu(I) species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org While effective, the classic Rosenmund–von Braun reaction often requires high temperatures (150–200 °C) and can be complicated by product purification issues. organic-chemistry.orgthieme-connect.de More recent modifications have demonstrated that the reaction can be promoted by additives. For instance, L-proline has been shown to be an effective additive, allowing the cyanation of aryl bromides to proceed under milder conditions (80–120 °C) with improved functional group tolerance. thieme-connect.de

Achieving selective monocyanation of 2,7-dibromo-9,9-diphenyl-9H-fluorene can be challenging and may lead to a mixture of the desired 7-bromo-2-cyano product, the 2-bromo-7-cyano isomer, and the 2,7-dicyano byproduct. Control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monosubstituted product, which can then be isolated via chromatography.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound and its Derivatives

The bromine atom at the C7 position of this compound is a key functional handle for constructing more complex, conjugated molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for this purpose, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. researchgate.net

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, the aryl bromide) and an organoboron compound (typically an aryl or heteroaryl boronic acid or boronate ester). researchgate.netsemanticscholar.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov

In the context of functionalizing this compound, the bromine at the C7 position readily participates in the Suzuki-Miyaura catalytic cycle. This allows for the introduction of a diverse array of aryl and heteroaryl substituents, thereby extending the π-conjugation of the fluorene core and systematically tuning its optoelectronic properties. This strategy has been widely applied to synthesize materials for blue-light-emitting applications and other advanced functional materials. 20.210.105

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the fluorene derivative to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: While simple palladium sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] can be effective, modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing the reaction to proceed under milder conditions, even with less reactive aryl chlorides. nih.gov Dialkylbiaryl phosphines (e.g., SPhos, XPhos) and pincer-type ligands have proven to be particularly effective for coupling a wide range of substrates. nih.govdergipark.org.trnih.gov

Base: The base plays a crucial role in the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.com The strength and solubility of the base can significantly impact the reaction rate and yield, and the optimal choice is often substrate-dependent.

Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (as the base is often dissolved in water). Common solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene, often in a mixture with water. mdpi.commdpi.com

The table below summarizes typical conditions and components that are varied during the optimization of Suzuki-Miyaura coupling reactions for aryl bromides like the title compound.

| Parameter | Common Reagents/Conditions | Role and Considerations |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Precursor for the active Pd(0) catalyst. Choice can affect catalyst activation and stability. |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos), NHCs | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands often improve catalytic activity for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | Activates the boronic acid for transmetalation. Strength and solubility are key factors for optimization. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Affects solubility of reactants and catalyst. Biphasic systems are common. |

| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may lead to side reactions or catalyst decomposition. |

Suzuki-Miyaura Coupling Protocols for Aryl and Heteroaryl Linkages

Mechanistic Investigations of Suzuki-Miyaura Coupling in Fluorene Synthesis

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, and its application to fluorene derivatives is crucial for the construction of conjugated polymers and complex molecular architectures. The catalytic cycle, which is generally accepted, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling:

| Step | Description | Intermediate |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (e.g., a 7-bromo-fluorene derivative) to form a Pd(II) species. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. | Di-organo-Pd(II) Complex |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. | Pd(0) Catalyst |

Recent mechanistic studies on the Suzuki-Miyaura reaction involving aryl halides have provided deeper insights. For instance, it has been established that for aryl bromides, the oxidative addition often occurs from a monoligated palladium complex, Pd(PPh₃), under catalytic conditions. This is a faster process than the oxidative addition to a diligated palladium complex, Pd(PPh₃)₂. researchgate.net The presence of excess phosphine ligand can shift the equilibrium towards the less reactive PdL₂ species, thereby slowing down the reaction. researchgate.net

In the context of synthesizing polyfluorenes, palladium-catalyzed polycondensation of fluorene monomers bearing both a bromo and a boronic ester group has been shown to proceed via a chain-growth mechanism. This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. acs.org The choice of ligands and reaction conditions can significantly influence the catalytic activity and the properties of the resulting materials. mdpi.com For example, the use of N-heterocyclic carbene (NHC) Pd catalysts has been effective in the coupling of sterically hindered 2,7-diaryl fluorenes.

While specific mechanistic studies on this compound are not extensively documented in the literature, the general principles derived from studies on other bromo-fluorene derivatives are applicable. The electron-withdrawing nature of the nitrile group at the C2 position may influence the rate of oxidative addition at the C7 position.

Sonogashira Coupling for Ethynylene Bridge Formation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it indispensable for the synthesis of conjugated systems featuring ethynylene bridges. nih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.net

The reaction is invaluable in the synthesis of functional organic materials, including oligo(fluorene ethynylene)s, which are known for their strong blue fluorescence and high thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net

Design and Synthesis of Ethynyl-Functionalized Fluorene Building Blocks

The synthesis of ethynyl-functionalized fluorene building blocks from precursors like this compound is a key step in the construction of more complex, conjugated architectures. This transformation is typically achieved via a Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

General Reaction Scheme for Ethynyl-Functionalization:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 7-((trimethylsilyl)ethynyl)-9,9-diphenyl-9H-fluorene-2-carbonitrile |

The resulting terminal alkyne is a versatile building block that can undergo further Sonogashira coupling reactions to create extended π-systems. The design of these building blocks is crucial for tuning the electronic and photophysical properties of the final materials. For instance, the introduction of ethynylene linkages can enhance conjugation, leading to red-shifted absorption and emission spectra.

Buchwald-Hartwig Amination for Nitrogen-Containing Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. researchgate.netacsgcipr.org This methodology is particularly important for creating nitrogen-containing linkages in organic semiconductors, including hole-transport materials for perovskite solar cells and TADF emitters. nih.govnih.gov

The reaction involves the coupling of an aryl halide or sulfonate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov

While specific examples of the Buchwald-Hartwig amination on this compound are not prevalent in the reviewed literature, studies on other bromo-fluorene derivatives demonstrate the feasibility of this transformation. For instance, the double amination of dibrominated fluorene derivatives has been achieved under microwave conditions, significantly reducing reaction times. nih.gov

Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides:

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 °C |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Room Temp. - 110 °C |

The reaction conditions need to be optimized for each specific substrate and amine coupling partner. nih.gov The electronic properties of the aryl bromide and the steric hindrance of both coupling partners play a significant role in the reaction outcome.

C–H Activation and Direct Arylation Approaches

Direct C–H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.org This strategy involves the direct coupling of a C–H bond with an aryl halide.

In the context of fluorene chemistry, palladium-catalyzed direct arylation has been successfully employed to construct C-C bonds at various positions of the fluorene core. For example, the direct arylation of the C9 position of monoarylfluorenes provides an efficient route to 9,9'-diarylfluorenes. nih.gov This method is crucial for creating sterically hindered and electronically active materials.

Dual C–C Bond Formation Strategies

Dual C-C bond formation strategies offer a powerful and efficient way to construct the fluorene core itself. One such approach involves a tandem palladium-catalyzed reaction starting from 2-iodobiphenyls and dibromomethane (B42720). nih.govlabxing.com This process proceeds through a sequence of C-H activation and C-C bond formation, leading to the fluorene skeleton in a single operation.

Proposed Mechanism for Dual C-C Bond Formation:

Oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) catalyst.

Intramolecular C-H activation to form a palladacycle intermediate. labxing.com

Oxidative addition of dibromomethane to the Pd(II) center.

Reductive elimination to form a new C-C bond.

A second intramolecular oxidative addition and reductive elimination sequence to complete the fluorene ring. labxing.com

These advanced synthetic methods provide rapid access to complex fluorene derivatives and are indicative of the ongoing innovation in the field of C-H functionalization.

Derivatization Strategies for Tailored Properties

The functionalization of the this compound scaffold through the aforementioned synthetic methodologies allows for the precise tailoring of its chemical and physical properties for specific applications. The strategic introduction of different functional groups can significantly impact the molecule's solubility, thermal stability, electronic properties, and solid-state packing.

For instance, the introduction of bulky side chains via Suzuki or Sonogashira coupling can enhance solubility and prevent aggregation-induced quenching of fluorescence. The incorporation of electron-donating or electron-withdrawing groups through Buchwald-Hartwig amination or direct arylation can be used to tune the HOMO and LUMO energy levels, thereby controlling the optical and electronic properties of the resulting materials. These derivatization strategies are fundamental to the development of new materials for organic electronics, such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Modification at the 9,9-Diphenyl Positions

The introduction of bulky 9,9-diphenyl substituents is a key feature in the design of fluorene-based materials. This substitution pattern enhances the solubility and thermal stability of the resulting compounds and, crucially, prevents the undesirable oxidation of the 9-position to fluorenone, which can act as an emission quencher. While the phenyl groups themselves are generally robust, their electronic properties can be modulated by introducing substituents onto the phenyl rings. This can be achieved by utilizing appropriately substituted phenyl Grignard or phenyllithium reagents during the initial synthesis of the 9,9-diarylfluorene core.

The primary role of the 9,9-diphenyl groups is to provide steric hindrance, which disrupts intermolecular packing and reduces the propensity for aggregation-caused quenching of fluorescence in the solid state. The non-coplanar orientation of the phenyl rings with respect to the fluorene plane is crucial for maintaining a high glass transition temperature (Tg), leading to morphologically stable amorphous films essential for organic light-emitting diode (OLED) applications. While direct modification of the existing phenyl groups on this compound is not a common strategy, the selection of substituted phenyl precursors allows for fine-tuning of the molecule's electronic and physical properties from the outset.

Further Functionalization at the 2- and 7-Positions

The 2- and 7-positions of the fluorene core are prime sites for extending the π-conjugation of the molecule, thereby tuning its optoelectronic properties. The presence of a bromine atom at the 7-position and a carbonitrile group at the 2-position in this compound offers distinct and orthogonal handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The 7-bromo substituent is particularly amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, respectively. For instance, the Suzuki-Miyaura coupling with arylboronic acids or esters is a powerful tool for creating C-C bonds and extending the conjugated system, which can red-shift the absorption and emission spectra of the molecule. Similarly, the Buchwald-Hartwig amination allows for the introduction of various arylamine moieties, which are known to enhance hole-transporting properties in organic electronic devices.

The 2-carbonitrile group, being an electron-withdrawing group, significantly influences the electronic properties of the fluorene core, lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This group can also serve as a synthetic handle. For example, it can be hydrolyzed to a carboxylic acid, which can then be used in esterification or amidation reactions to attach further functional units. Alternatively, the nitrile group can be reduced to an aminomethyl group, providing another point of attachment for different molecular fragments. The differential reactivity of the bromo and carbonitrile groups allows for a stepwise functionalization strategy, enabling the synthesis of complex, multifunctional fluorene derivatives.

Table 1: Potential Functionalization Reactions at the 2- and 7-Positions

| Position | Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|---|---|

| 7 | Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-C bond formation, extended π-conjugation |

| 7 | Bromo | Buchwald-Hartwig Amination | Arylamine, Pd catalyst, base | C-N bond formation, introduction of hole-transporting moieties |

| 7 | Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C triple bond formation, linear π-extension |

| 2 | Carbonitrile | Hydrolysis | Acid or base, heat | Conversion to carboxylic acid |

| 2 | Carbonitrile | Reduction | Reducing agent (e.g., LiAlH4) | Conversion to aminomethyl group |

Spiro-Fluorene Architectures as Advanced Building Blocks

Spiro-fluorene architectures, such as those incorporating a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core, represent a significant advancement in the design of materials for optoelectronic applications. The spiro-linkage, where two molecular systems are joined by a single common atom, imparts a three-dimensional and rigid structure. This molecular design effectively prevents intermolecular aggregation and enhances thermal and morphological stability.

While this compound itself is not the direct precursor for creating the spiro-center (which is typically formed from a fluorenone), a corresponding fluorenone derivative, namely 7-bromo-2-cyano-9-fluorenone, would be the key starting material. This fluorenone can undergo a one-pot acid-catalyzed condensation reaction with substituted phenols, such as resorcinol, to form the spiro[fluorene-9,9'-xanthene] framework. The resulting spiro compound would retain the bromo and cyano functionalities on the fluorene moiety, making them available for subsequent functionalization as described in the previous section.

The SFX core offers several advantages over the simple 9,9-disubstituted fluorene. The rigid and bulky spiro structure leads to materials with higher glass transition temperatures and improved film-forming properties. Furthermore, the electronic properties of the SFX core can be tuned by modifying the xanthene portion of the molecule, in addition to the fluorene unit. This dual functionalization capability makes spiro-fluorene architectures highly versatile building blocks for the development of advanced materials for OLEDs, organic photovoltaics, and other electronic applications. The synthesis of a spiro derivative from a precursor to this compound would yield a sophisticated building block with multiple, orthogonally addressable functionalization sites, enabling the creation of highly complex and tailored molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 9,9 Diphenyl 9h Fluorene 2 Carbonitrile and Its Congeners

Advanced Vibrational Spectroscopy (e.g., Raman and FTIR) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups present in a molecule. mdpi.com These methods are complementary, with FTIR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. sapub.org

For 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile, the FTIR and Raman spectra would be expected to exhibit a series of characteristic bands corresponding to its distinct structural motifs. The presence of the nitrile group (C≡N) would give rise to a sharp, intense absorption band in the FTIR spectrum, typically in the range of 2220-2260 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

The aromatic carbon-hydrogen (C-H) stretching vibrations of the fluorene (B118485) and diphenyl moieties would be observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings. In a study of fluorene adsorbed on a TiO2 surface, a carbonyl vibrational mode was observed at 1710 cm⁻¹ after UV irradiation, indicating structural changes. researchgate.net

Table 1: Predicted Vibrational Data for this compound This table is illustrative and based on characteristic vibrational frequencies of functional groups found in related molecules.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | FTIR/Raman |

| Nitrile (C≡N) | Stretching | 2220-2260 | FTIR |

| Aromatic C=C | Stretching | 1450-1600 | FTIR/Raman |

| C-Br | Stretching | 500-600 | FTIR/Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A full assignment of the ¹H and ¹³C NMR spectra, aided by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is crucial for the definitive structural confirmation of this compound. uni-ruse.bg

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the fluorene core will exhibit distinct chemical shifts and coupling patterns depending on their proximity to the bromo and carbonitrile substituents. The protons of the two phenyl groups at the C9 position would likely appear as multiplets, potentially overlapping with the fluorene signals. For the parent fluorene molecule, proton signals are observed between 7.2 and 7.7 ppm, with the methylene (B1212753) protons at C9 appearing around 3.8 ppm. chemicalbook.com

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The quaternary carbon of the nitrile group (C≡N) would be found in the 115-125 ppm range. The sp³-hybridized C9 carbon atom bearing the two phenyl groups would have a characteristic chemical shift, distinguishing it from the sp²-hybridized aromatic carbons. The carbon atoms attached to the bromine and nitrile groups will also have their chemical shifts influenced by the electronegativity of these substituents. In related fluorene derivatives, the carbon signals of the fluorene backbone are well-resolved, allowing for detailed structural analysis. rsc.org

2D NMR experiments would be instrumental in connecting the proton and carbon signals. A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, while an HMBC spectrum would show longer-range correlations between protons and carbons, helping to piece together the entire molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift ranges for the constituent functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Fluorene) | 7.0 - 8.0 | 120 - 150 |

| Aromatic Protons (Diphenyl) | 7.2 - 7.6 | 125 - 145 |

| C9 | - | ~65 |

| C≡N | - | 115 - 125 |

| C-Br | - | ~120 |

Mass Spectrometry (e.g., HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₂₆H₁₆BrN), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. whitman.edu This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the bromine atom, the nitrile group, or one of the phenyl groups from the C9 position. Analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of halogenated compounds often involves the loss of the halogen atom. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry could also be employed, particularly for analyzing the stability of the molecule or its potential to form aggregates.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound This table is illustrative and based on the calculated exact mass of the compound.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 421.0515 | 423.0495 |

| [M-Br]⁺ | 342.1277 | 342.1277 |

| [M-CN]⁺ | 395.0671 | 397.0651 |

| [M-C₆H₅]⁺ | 344.0858 | 346.0838 |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the nitrile and bromo substituents. These interactions play a critical role in determining the bulk properties of the material. For example, in the crystal structure of 9,9-dibutyl-9H-fluorene-2-carbonitrile, the fluorene fragment is essentially planar. nih.gov

Table 4: Illustrative Crystallographic Data for a Fluorene Derivative This table presents representative data for a related fluorene compound, 9,9-dibutyl-9H-fluorene-2-carbonitrile, to illustrate the type of information obtained from single-crystal X-ray diffraction. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2810 (19) |

| b (Å) | 9.994 (2) |

| c (Å) | 11.885 (2) |

| α (°) | 100.35 (3) |

| β (°) | 96.73 (3) |

| γ (°) | 117.42 (3) |

| Volume (ų) | 937.0 (3) |

| Z | 2 |

Electronic Structure and Photophysical Phenomena of 7 Bromo 9,9 Diphenyl 9h Fluorene 2 Carbonitrile Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and π-Conjugation Extent

The electronic absorption spectra of fluorene (B118485) derivatives are primarily characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated aromatic system. For the parent 9H-fluorene, these transitions typically appear as a series of well-defined vibronic bands.

In 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile, the introduction of substituents significantly modifies the absorption profile. The nitrile group at C2 and the bromo group at C7 extend the π-conjugation of the fluorene core, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted fluorene. For instance, fluorene derivatives with electron-withdrawing groups like phosphonate (B1237965) or nitro groups show absorption maxima extending into the 480-550 nm range. ucf.edu The diphenyl groups at the C9 position, while not directly in conjugation with the fluorene π-system, influence the molecule's conformation and can affect the electronic properties through steric and inductive effects. The primary absorption bands observed in such substituted fluorenes are attributed to intramolecular charge transfer (ICT) from the fluorene ring (acting as the donor) to the electron-accepting nitrile group. This ICT character is a key determinant of the compound's photophysical properties.

Table 1: Representative UV-Vis Absorption Maxima for Substituted Fluorene Derivatives

| Compound/System | Solvent | Absorption Max (λmax, nm) |

|---|---|---|

| 2-((7-(N,N-diphenylamino)-9,9-diethyl-9H-fluoren-2-yl)vinyl)benzenecarbonitrile | CH3CN | 308, 383 |

| 7-nitro-2-((E)-4-nitrostyryl)-9,9-diethyl-9H-fluorene | CH3CN | 309, 414 |

Photoluminescence (PL) Spectroscopy: Emission Characteristics and Quantum Yields

Fluorene derivatives are renowned for their strong blue fluorescence, making them excellent candidates for organic light-emitting diodes (OLEDs). The emission spectrum is a mirror image of the absorption spectrum's vibronic structure. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. For many fluorene derivatives, ΦF can be quite high, often exceeding 0.9 in solution. ucf.edu

The emission of this compound is expected to originate from the decay of the ICT excited state. The presence of the bromine atom, a heavy atom, could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby quenching fluorescence. However, the rigid fluorene core helps to minimize non-radiative decay pathways, which can help maintain a reasonably high quantum yield.

Table 2: Photoluminescence Data for Selected Fluorene Derivatives

| Compound | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 9,10-diphenylanthracene (Standard) | Cyclohexane | N/A | 0.97 |

| Donor-Acceptor-Donor Fluorene Sulfone Derivative (6) | Cyclohexane | N/A | 0.95 |

This table provides comparative data for a standard and highly efficient fluorene derivatives to contextualize the expected performance of similar compounds.

A hallmark of molecules with significant ICT character is solvatochromism, where the position of the emission maximum is highly dependent on the polarity of the solvent. rsc.org In nonpolar solvents, fluorene derivatives typically exhibit structured, blue emission. As the solvent polarity increases, the emission spectrum undergoes a bathochromic shift and often becomes broad and featureless.

This phenomenon is attributed to the stabilization of the highly polar ICT excited state by polar solvent molecules. The ground state is less polar, so its energy is less affected by the solvent. Consequently, the energy gap between the excited and ground states decreases in more polar solvents, resulting in red-shifted emission. This environmental sensitivity makes compounds like this compound potentially useful as fluorescent probes for sensing local polarity in various systems. The substitution of a naphthalene (B1677914) core with fluorene in PRODAN-like dyes has been shown to result in a wider solvatochromic range, covering a significant portion of the visible spectrum from deep-blue to reddish-orange. mdpi.com

In the solid state or in concentrated solutions, polyfluorene systems can exhibit new, red-shifted emission bands that are not present in dilute solutions. These bands are often attributed to the formation of aggregates in the ground state or excimers in the excited state. ibm.com An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This excimer state is lower in energy than the monomeric excited state, leading to a red-shifted and typically broad, structureless emission.

Aggregation, or ground-state interaction between polymer chains, can also alter the absorption and emission properties. ibm.com The bulky diphenyl groups at the C9 position of this compound are specifically designed to inhibit such intermolecular π-π stacking, thereby preserving the blue emission characteristics of the monomeric species in the solid state and preventing the formation of undesirable low-energy emission traps. However, in some systems, aggregation can lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). nih.govnih.gov

Time-Resolved Fluorescence Spectroscopy: Excited State Dynamics and Lifetimes

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state, including its lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. montana.edu For typical fluorescent organic molecules, lifetimes are on the order of nanoseconds.

The fluorescence lifetime of fluorene derivatives is sensitive to their molecular structure and environment. The ICT character of this compound suggests that its excited-state dynamics may be complex. In polar solvents, solvent relaxation around the excited-state dipole can occur on the picosecond to nanosecond timescale, which can be observed as a time-dependent shift in the fluorescence spectrum. The presence of the bromine atom could also shorten the fluorescence lifetime by increasing the rate of intersystem crossing. Time-resolved measurements can distinguish between different emitting species, such as monomeric emission and excimer emission, as they typically have different decay kinetics. researchgate.net

Two-Photon Absorption (TPA) Properties and Cross-Section Measurements

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. ucf.edu The probability of TPA is proportional to the square of the incident light intensity, which allows for highly localized excitation and deeper penetration into scattering media, advantages that are exploited in two-photon fluorescence microscopy.

Fluorene derivatives with a donor-π-acceptor or donor-π-donor structure often exhibit large TPA cross-sections (σ2), a measure of the TPA efficiency. rsc.org The extended π-system and the ICT character of this compound make it a promising candidate for TPA applications. The TPA cross-section is typically measured in Göppert-Mayer (GM) units (1 GM = 10-50 cm4 s photon-1 molecule-1). For some fluorene derivatives, σ2 values can be in the range of several hundred to several thousand GM. ucf.edunih.gov

Table 3: Two-Photon Absorption Cross-Sections for Representative Fluorene Derivatives

| Compound | TPA Max (λTPA, nm) | TPA Cross-Section (σ2, GM) |

|---|---|---|

| 2-((7-(N,N-diphenylamino)-9,9-diethyl-9H-fluoren-2-yl)vinyl)benzenecarbonitrile Derivative (2) | ~720 | 650 |

| 7-nitro-2-((E)-4-nitrostyryl)-9,9-diethyl-9H-fluorene Derivative (3) | ~850 | 1300 |

This table showcases the TPA properties of structurally related fluorene compounds to provide a reference for the potential performance of the title compound.

Electrochemical Properties: Cyclic Voltammetry for HOMO/LUMO Energy Levels and Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. core.ac.uk These energy levels are crucial for designing and understanding the performance of organic electronic devices, as they govern charge injection and transport processes.

The HOMO level is typically calculated from the onset of the first oxidation potential (Eox), while the LUMO level can be estimated from the onset of the reduction potential (Ered) or by adding the optical bandgap (determined from the onset of UV-Vis absorption) to the HOMO energy. researchgate.netlew.ro For fluorene-based systems, the HOMO level is associated with the electron-donating fluorene core, while the LUMO level is associated with the electron-accepting moieties. In this compound, the electron-withdrawing nitrile group is expected to lower the LUMO energy level, which can facilitate electron injection. The bromo-substituent will also influence the HOMO and LUMO levels.

Table 4: Estimated HOMO and LUMO Energy Levels for Fluorene-Based Systems

| System | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Poly(3-octyl-thiophene-2, 5-diyl) (P3OT) | -5.59 | -3.76 | Cyclic Voltammetry |

| ucf.eduucf.edu-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | -5.87 | -3.91 | Cyclic Voltammetry |

This table provides examples of HOMO/LUMO levels for common organic electronic materials determined by CV, illustrating the typical energy range for such compounds.

Applications in Organic Electronics and Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs)

The intrinsic photophysical properties of the 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile scaffold, such as its high thermal stability and tunable electronic characteristics, have positioned it as a promising candidate for various roles within OLED device architectures.

Emitter Materials in Deep-Blue OLEDs

The development of efficient and stable deep-blue emitters remains a critical challenge in the advancement of full-color display and solid-state lighting technologies. The fluorene (B118485) core of this compound provides a wide bandgap, which is a fundamental requirement for blue emission. The presence of the electron-withdrawing cyano group and the electron-donating diphenylamino groups can be strategically utilized to tune the intramolecular charge transfer (ICT) characteristics, thereby influencing the emission color and efficiency. While specific device data for the parent compound is not extensively reported, its derivatives are actively researched for their potential in achieving the deep-blue emission necessary for high-quality displays.

Host Materials for Phosphorescent and TADF Emitters

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the guest emitter. An ideal host should possess a high triplet energy level to confine the triplet excitons on the phosphorescent or TADF dopant, preventing energy loss. The rigid fluorene backbone of this compound contributes to a high triplet energy. Furthermore, the bipolar character, which can be engineered by incorporating both electron-donating and electron-withdrawing moieties, allows for balanced charge transport, leading to a wider recombination zone and improved device efficiency and lifetime.

Exciplex-Emitting Systems for Enhanced Efficiency

Exciplex emission, occurring at the interface between a donor and an acceptor material, has been recognized as a promising strategy to achieve high-efficiency OLEDs. The electron-accepting nature of the cyano-substituted fluorene core in this compound makes it a suitable component for forming exciplexes with appropriate donor materials. By carefully selecting the donor counterpart, the emission color of the exciplex can be tuned across the visible spectrum. This approach can lead to devices with reduced efficiency roll-off at high brightness levels, a common issue in traditional fluorescent and phosphorescent OLEDs.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The performance of OFETs is fundamentally determined by the charge carrier mobility of the organic semiconductor used. The molecular packing and electronic coupling between adjacent molecules in the solid state are critical factors influencing this mobility.

Ambipolar Transport in Indenofluorene-Based Materials

Indenofluorene derivatives, which share a similar structural framework with this compound, have demonstrated potential for ambipolar transport, meaning they can conduct both holes and electrons. Current time information in Pasuruan, ID.sunatech.com.cn This dual functionality is highly desirable for the fabrication of complementary logic circuits, which are the building blocks of modern electronics. The ability to introduce both electron-donating and electron-withdrawing groups onto the fluorene skeleton allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for achieving balanced ambipolar charge transport.

Organic Photovoltaics (OPVs)

The 9,9-diphenyl-9H-fluorene unit is a foundational component in the design of semiconducting polymers and small molecules for organic solar cells. These materials are valued for their excellent thermal stability and solubility, which are crucial for device fabrication and longevity. nih.gov Fluorene-based copolymers have been successfully synthesized and employed as electron donors in bulk heterojunction (BHJ) solar cells. nih.gov

For instance, semiconducting polymers incorporating 9,9-dioctyl-9H-fluorene derivatives have been developed for use as electron-donor materials alongside fullerene-based acceptors like PC71BM. nih.gov The performance of such devices is highly dependent on the donor-acceptor weight ratio, with optimized blends achieving notable power conversion efficiencies (PCEs). nih.gov

| Polymer:Acceptor Ratio | Power Conversion Efficiency (PCE) |

| Polymer:PC71BM (1:1) | 0.68% |

| Polymer:PC71BM (1:2) | 1.22% |

| Data derived from solar cells fabricated with a fluorene-based copolymer as the electron donor under AM 1.5 G illumination at 100 mW/cm2. nih.gov |

Beyond their role as electron donors, fluorene derivatives are integral to the development of non-fullerene acceptors (NFAs) in OPVs. The structural versatility of the fluorene core allows for the creation of three-dimensional molecules that can overcome some of the limitations of traditional fullerene acceptors, such as weak absorption in the visible spectrum. researchgate.net

A notable example involves a molecule featuring a 9,9′-spirobi[9H-fluorene] (SBF) core, which provides a non-planar structure, appended with perylenediimide (PDI) units. researchgate.netrsc.org This design results in a material with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of -4.11 eV, comparable to that of fullerene derivatives, but with significantly enhanced light absorption in the 450–550 nm range. researchgate.netrsc.org When this SBF-based NFA was paired with the low-bandgap polymer donor PTB7-Th, the resulting solar cell achieved a high power conversion efficiency of 5.34%. researchgate.netrsc.org This demonstrates the potential of fluorene-based compounds to serve as high-performance electron acceptors in bulk heterojunction solar cells. researchgate.netrsc.org

Photodetectors and Near-Infrared (NIR) Optoelectronics

The unique electronic properties of fluorene derivatives make them suitable for a range of optoelectronic components beyond solar cells, including photodetectors and sensors. nbinno.com The high charge carrier mobility and strong fluorescence associated with the fluorene structure are advantageous for light-sensing technologies. The chemical 2-Bromo-9,9-diphenyl-9H-fluorene, a closely related precursor, is recognized for its foundational role in creating organic semiconductor devices, including photodetectors. nbinno.com These materials support the efficient conversion of light into electricity, a principle that underpins both photovoltaic cells and photodetectors. nbinno.com

Organic Lasers and Amplified Spontaneous Emission (ASE)

Fluorene-based conjugated polymers are prominent candidates for use as the active gain medium in optically pumped organic solid-state lasers. unisalento.it Their high photoluminescence quantum yields and large stimulated emission cross-sections enable the phenomenon of Amplified Spontaneous Emission (ASE), a precursor to laser action. rp-photonics.com ASE is characterized by a significant narrowing of the emission spectrum and an exponential increase in emission intensity above a certain pump energy threshold. unisalento.it

Research into various fluorene copolymers has demonstrated their capability to produce ASE with low thresholds, particularly in the blue region of the spectrum. unisalento.it The performance of these materials is a key indicator of their suitability for laser applications. researchgate.net

| Fluorene-Based Polymer | ASE Wavelength | ASE Threshold | Max Net Optical Gain | Loss Coefficient |

| Poly[(9,9-dioctylfluorene-2,7-dyil)-alt-p-phenylene] (PFP) | 436 nm | 23 µJ/cm² | ~26 cm⁻¹ | Not Specified |

| Poly(2,7-(9,9-di-n-octylfluorene)-alt-(1,4-phenylene-((4-sec-butylphenyl)imino)-1,4-phenylene)) (TFB) | 459 nm | Not Specified | 15.5 cm⁻¹ | 12.1 cm⁻¹ |

| Performance metrics of fluorene-based copolymers as gain media for organic lasers. unisalento.itresearchgate.net |

These results highlight the effectiveness of fluorene-based polymers as active materials for optically pumped deep blue organic lasers. unisalento.it

Fluorescent Sensors for Analytical Applications

The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the development of highly sensitive and selective chemical sensors. researchgate.net By functionalizing the fluorene core, researchers can create molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes. mdpi.com

Fluorene-based fluorescent sensors have shown exceptional capabilities in the detection of nitroaromatic compounds, which are common components of explosives. researchgate.net Certain butterfly-shaped, π-extended sensors built on a fluorene framework exhibit an ultrasensitive fluorescence quenching response to picric acid (PA). This high sensitivity is attributed to efficient energy transfer processes between the sensor and the analyte. researchgate.net These sensors demonstrate high selectivity, with their fluorescence being unaffected by other competing species. researchgate.net

Similarly, polyfluorene derivatives functionalized with amino acids have been synthesized to act as sensors for metal cations. These polymers show high selectivity and sensitivity for the dichromate anion (Cr₂O₇²⁻), with detection limits reaching the picomolar (pM) and even femtomolar (fM) levels. mdpi.com

| Sensor Type | Target Analyte | Limit of Detection (LOD) |

| Fluorene-based π-extended sensor | Picric Acid (PA) | 0.23 parts per trillion (ppt) |

| Amino Acid-Functionalized Polyfluorene | Dichromate (Cr₂O₇²⁻) | pM to fM range |

| Detection limits of fluorene-based fluorescent sensors for various analytes. researchgate.netmdpi.com |

The principles of fluorescent sensing with fluorene derivatives can be extended to the recognition of biologically significant molecules. The strategy often involves attaching specific recognition groups to the fluorescent polymer backbone. mdpi.com For instance, amino acid-functionalized polyfluorenes have been developed, demonstrating that the fluorene platform can be tailored to interact selectively with specific biological analytes. mdpi.com The interaction between the functionalized sensor and the target biomolecule leads to a measurable change in the fluorescence signal, enabling detection.

Theoretical and Computational Investigations of 7 Bromo 9,9 Diphenyl 9h Fluorene 2 Carbonitrile

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

There are no specific published studies that have used Density Functional Theory (DFT) to investigate the ground state electronic structure and to perform geometry optimization of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile.

For similar fluorene (B118485) derivatives, DFT calculations are a standard method to determine the most stable three-dimensional arrangement of atoms (optimized geometry). These calculations also provide critical information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a molecule, including its potential application in electronic devices. A typical DFT study on a fluorene derivative would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to solve the Schrödinger equation, yielding electron density distributions and orbital energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

No specific research articles were found that apply Time-Dependent Density Functional Theory (TD-DFT) to predict the excited state properties and spectroscopic behavior of this compound.

TD-DFT is a powerful computational tool used to study the behavior of molecules upon absorption of light. It is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For fluorene-based compounds intended for use in OLEDs, TD-DFT can help in predicting their absorption and emission colors. The calculations can also provide insights into the nature of these electronic transitions (e.g., π-π* or n-π* transitions) and the oscillator strengths, which relate to the intensity of the absorption peaks.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no publicly available research that has utilized Molecular Dynamics (MD) simulations to study the conformational analysis or intermolecular interactions of this compound.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which has rotatable phenyl groups, MD simulations could provide insights into its conformational flexibility. In the solid state, these simulations can also be used to understand how molecules pack together and to study the nature and strength of intermolecular interactions (e.g., van der Waals forces, π-π stacking). These interactions are crucial as they can significantly influence the material's properties, such as charge transport mobility and thermal stability.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies specifically focused on or including this compound were identified in the available literature.

QSPR modeling is a statistical approach that aims to build relationships between the chemical structure of a series of compounds and their physical, chemical, or biological properties. In the context of materials science, QSPR studies could be used to predict properties like solubility, melting point, or even electronic properties for a large set of fluorene derivatives based on their molecular descriptors. Such models, once developed and validated, can be used to screen virtual libraries of compounds to identify promising candidates for specific applications, thereby accelerating the materials discovery process.

Future Research Directions and Challenges in 7 Bromo 9,9 Diphenyl 9h Fluorene 2 Carbonitrile Chemistry

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

A primary challenge in the broader application of complex organic molecules like 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile lies in their synthesis. Traditional multi-step syntheses often suffer from low atom economy, generating significant chemical waste. monash.edu Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu Future research is intensely focused on developing greener and more sustainable synthetic methodologies.

Current synthetic strategies for similar fluorene-2-carbonitrile derivatives may involve nucleophilic substitution reactions, such as using copper cyanide (CuCN) to introduce the nitrile group onto a brominated fluorene (B118485) precursor. nih.gov Such reactions are often not atom-economical as they generate stoichiometric amounts of inorganic salts as byproducts.

Key research objectives in this area include:

Catalytic Cyanation Methods: Replacing stoichiometric reagents like CuCN with catalytic systems (e.g., using palladium or nickel catalysts with non-toxic cyanide sources) could dramatically improve the atom economy and reduce metal waste.

C-H Functionalization: A more advanced and sustainable approach involves the direct cyanation of a C-H bond on the fluorene ring. This would eliminate the need for pre-functionalization (e.g., bromination), shortening the synthetic sequence and reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety, and allow for easier scale-up, contributing to a more sustainable manufacturing process.

Improving the sustainability of the synthesis is critical for the commercial viability and environmental friendliness of technologies that rely on this and similar compounds. jk-sci.com

Engineering Molecular Architectures for Enhanced Device Performance and Stability

The performance of an organic electronic device is intrinsically linked to the molecular architecture of its components. ktu.edu For this compound, which is often used as a building block for host or emitter materials in OLEDs, molecular engineering is a critical area of ongoing research. alfachemch.com The goal is to fine-tune its properties to achieve higher efficiency, longer operational lifetime, and better color purity. researchgate.netnoctiluca.eu

Strategies for molecular engineering include:

Substitution at the C9 Position: The two phenyl groups at the C9 position create a bulky, three-dimensional structure that can prevent intermolecular aggregation (π-π stacking). This is crucial for maintaining high photoluminescence efficiency in the solid state. researchgate.net Future work could explore other bulky substituents to optimize solubility and film-forming properties.

Functionalization of the Fluorene Core: The bromine atom on the fluorene core is a versatile handle for introducing various functional groups through cross-coupling reactions. This allows for the creation of a vast library of derivatives with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ktu.edumdpi.com This tuning is essential for optimizing charge injection and transport, as well as for controlling the emission color.

Development of Spiro-architectures: Incorporating the fluorene unit into spiro-compounds, such as spiro[fluorene-9,9'-xanthene] (B3069175), is a proven strategy to create materials with high thermal stability, good morphological stability, and a high glass transition temperature, all of which contribute to longer device lifetimes. rsc.orgresearchgate.net

Donor-Acceptor Structures: The cyano group is an electron-withdrawing group, making the molecule suitable for creating donor-acceptor (D-A) type structures, which are fundamental for developing materials with specific optoelectronic properties, including those for Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org

Exploration of New Application Domains Beyond Current Organic Electronics

While the primary application of this compound derivatives is in OLEDs, their unique photophysical properties suggest potential in other advanced technological areas.

Potential future applications to be explored:

Nonlinear Optics (NLO): Fluorene derivatives with donor and acceptor groups have shown promise as materials with large two-photon absorption cross-sections. ucf.edu This property is valuable for applications in optical power limiting and multiphoton fluorescence imaging. The inherent D-A nature of the target molecule makes it a candidate for NLO studies.

Chemosensors: The fluorescence of fluorene-based compounds can be sensitive to the presence of specific analytes. By functionalizing the molecule with appropriate receptor units, it could be developed into a highly sensitive and selective fluorescent chemosensor for environmental monitoring or biological diagnostics. researchgate.net

Stimuli-Responsive Materials (Chromism): Fluorene-based systems have been shown to exhibit chromic behavior, changing their color or fluorescence in response to external stimuli such as temperature (thermochromism), mechanical force (mechanochromism), or solvent polarity (solvatochromism). researchgate.netresearchgate.netunifr.ch These properties could be exploited for applications in smart coatings, sensors, and security inks.

Advanced Characterization Techniques for Understanding Complex Material Phenomena

A deep understanding of the structure-property relationships is essential for rational material design. researchgate.netresearchgate.net The advancement of characterization techniques provides unprecedented insight into the behavior of materials from the molecular level to the device scale.

Key characterization approaches for future studies include:

In-situ and Operando Spectroscopy: These techniques allow researchers to monitor the changes in the material's electronic and structural properties in real-time while the device is operating. researching.cn This is crucial for identifying degradation mechanisms and understanding how charge carriers behave under operational conditions.

Advanced Microscopy: Techniques like Kelvin Probe Force Microscopy (KPFM) can map the surface potential of thin films, providing information about energy level alignment at interfaces within a device.

Single-Crystal X-ray Diffraction: Analyzing the single-crystal structure of new derivatives provides definitive information on molecular conformation and intermolecular packing in the solid state. nih.gov This data is invaluable for understanding how molecular structure influences bulk properties and for validating computational models.

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques can probe the dynamics of excited states on femtosecond to microsecond timescales, which is essential for understanding the photophysical processes that govern the efficiency of light emission in OLEDs.

These advanced methods are critical for moving beyond a trial-and-error approach to material development and toward a more predictive and design-oriented methodology.

Synergistic Experimental and Computational Approaches for Rational Material Design

The complexity of organic materials makes a purely experimental approach to discovering new high-performance molecules inefficient. The synergy between computational chemistry and experimental synthesis and characterization is a powerful paradigm for accelerating materials discovery. sigmaaldrich.comyoutube.com

The role of computational chemistry in this field includes:

Predicting Molecular Properties: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict key properties such as HOMO/LUMO energy levels, absorption and emission spectra, and triplet energies. ktu.eduindexcopernicus.comutm.mychemrxiv.org These predictions help in pre-screening large numbers of virtual compounds and prioritizing the most promising candidates for synthesis.

Understanding Structure-Property Relationships: Computational modeling can provide insights into how changes in molecular structure, such as the rotation of a substituent or intermolecular interactions, affect the electronic properties. ktu.edumdpi.com

Modeling Device-Level Phenomena: More advanced modeling can simulate charge transport across layers and predict how molecular orientation within a film will impact device efficiency.

By integrating computational screening with targeted experimental synthesis and detailed characterization, researchers can establish a feedback loop that accelerates the development of new materials based on the this compound scaffold with optimized properties for next-generation electronic devices. sigmaaldrich.com

Q & A

Q. What are the standard synthetic routes for 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile?

Answer: The synthesis typically involves bromination and functionalization of fluorene derivatives. For example, brominated intermediates like 2,7-dibromo-9,9-diethylfluorene (prepared under inert atmospheres using AlCl₃ as a catalyst) can be further modified via Suzuki coupling or nucleophilic substitution to introduce nitrile groups. Reactions are often conducted in anhydrous tetrahydrofuran (THF) and require rigorous purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound verified in research settings?

Answer: X-ray crystallography (using SHELX software for refinement) and spectroscopic methods are standard. For instance, ¹H/¹³C NMR confirms substituent positions, while single-crystal X-ray diffraction validates bond lengths and angles, which should align with established fluorene frameworks (e.g., C–C bond lengths of ~1.48 Å in the fluorene backbone) .

Q. What are the primary research applications of this compound?

Answer: It serves as a precursor in organic electronics, particularly for synthesizing light-emitting polymers. Its bromine and nitrile groups enable cross-coupling reactions to build conjugated systems for OLEDs or photovoltaic materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Answer: Discrepancies between predicted and observed NMR/UV-vis spectra often arise from unexpected stereochemistry or impurities. Multi-technique validation (e.g., HRMS for molecular weight confirmation, TD-DFT calculations to predict UV-vis absorption) is critical. For crystallographic inconsistencies, refining data with SHELXL or testing alternative space groups may resolve ambiguities .

Q. What strategies optimize the photophysical properties of derivatives?

Answer: Substituent engineering (e.g., electron-withdrawing groups like –CN) enhances electron mobility. For example, copolymerizing 7-bromo-9,9-diphenylfluorene-2-carbonitrile with carborane monomers (via Yamamoto coupling) improves thermal stability and blue-light emission efficiency. UV-vis and fluorescence spectroscopy track bathochromic shifts and quantum yield changes .

Q. How does steric hindrance from diphenyl groups impact reactivity in cross-coupling reactions?

Answer: The bulky 9,9-diphenyl groups reduce reaction rates in Suzuki-Miyaura couplings due to steric constraints. Mitigation strategies include using Pd catalysts with bulky ligands (e.g., SPhos) or elevated temperatures. Kinetic studies (monitored via GC-MS) help optimize conditions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products